4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)
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Overview
Description
4,4’-Dimethyl-1,1’-bi(bicyclo[222]octane) is a unique compound characterized by its bicyclic structure, which consists of two fused bicyclo[222]octane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves the treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst. This process yields an oxo-substituted bicyclo[2.2.2]octane species, which can then be further derivatized .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above provides a foundation for potential large-scale production, given the appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-substituted derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidizing Agents: Transition metal catalysts are commonly used in oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction.
Nucleophiles: Various nucleophiles can be employed in substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions include oxo-substituted bicyclo[2.2.2]octane derivatives, hydrogenated forms, and various substituted derivatives .
Scientific Research Applications
4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) has several scientific research applications:
Biology: The compound’s stability and unique structure make it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) involves its interaction with molecular targets through its stable bicyclic structure. The compound can act as a scaffold for binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved depend on the specific functional groups attached to the bicyclic core .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane: Shares the same bicyclic core but lacks the dimethyl substitution.
Cubane: Another cage-like structure with different geometric properties.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with different reactivity and stability.
Uniqueness: 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the design of bioactive molecules and materials .
Properties
CAS No. |
80060-65-7 |
---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-methyl-4-(4-methyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H30/c1-15-3-9-17(10-4-15,11-5-15)18-12-6-16(2,7-13-18)8-14-18/h3-14H2,1-2H3 |
InChI Key |
CJCVXCVWPHSXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)C |
Origin of Product |
United States |
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